2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride
Description
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound with the molecular formula C₉H₁₁Cl₂N₃O₂ and a molecular weight of 264.11 g/mol . Its CAS registry number is EN300-28252845, and it features an imidazo[1,2-a]pyridine core substituted with an aminomethyl group at position 2 and a carboxylic acid moiety at position 3. The dihydrochloride salt form enhances its solubility and stability, making it a valuable building block in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C9H11Cl2N3O2 |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-4-6-5-12-7(9(13)14)2-1-3-8(12)11-6;;/h1-3,5H,4,10H2,(H,13,14);2*1H |
InChI Key |
LECQJDZLICCMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride typically involves multicomponent reactions, oxidative coupling, and cyclocondensation reactions. One common method includes the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported to produce imidazo[1,2-a]pyridines in high yields under mild conditions . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-5-carboxylic acid derivatives, while reduction can produce various aminomethyl-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine structure with an aminomethyl group at the 2-position and a carboxylic acid at the 5-position, existing as a dihydrochloride salt to enhance its solubility. Imidazo[1,2-a]pyridine derivatives, including this compound, have demonstrated significant biological activity and are studied for their potential in treating various conditions.
Scientific Research Applications
The applications of this compound span several fields:
- Biological Applications : The dihydrochloride salt's enhanced solubility in polar solvents makes it beneficial for biological applications and synthesis processes.
- Potential Therapeutic Uses : Imidazo[1,2-a]pyridine derivatives are studied for potential use in treating various conditions.
- Interaction Studies : Research focuses on its binding affinity with various biological targets.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | Contains a different carboxylic acid position | Exhibits varied biological activities |
| Imidazo[1,2-a]pyridine derivatives | General class with diverse substitutions | Broad pharmacological profiles |
| Zolpidem | A well-known sedative derivative | Specific application in insomnia treatment |
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as COX-2, which plays a role in inflammation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride with structurally or functionally related compounds, focusing on molecular features, applications, and key differences.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocycle Differences: The target compound features an imidazo[1,2-a]pyridine core, whereas Imazamox and Imazethapyr (herbicides) incorporate an imidazolinone ring fused to pyridine . Thiazolo[5,4-b]pyridine-5-carboxylic acid replaces the imidazole ring with a thiazole moiety, altering electronic properties and reactivity .
Functional Groups: The aminomethyl group in the target compound distinguishes it from herbicides like Imazamox (methoxymethyl) and Imazethapyr (ethyl). Both the target compound and Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride are dihydrochloride salts, improving solubility for in vitro assays .
Applications :
- The target compound is primarily a medicinal chemistry intermediate , whereas Imazamox and Imazethapyr are agricultural herbicides targeting acetolactate synthase (ALS) enzymes . Thiazolo[5,4-b]pyridine-5-carboxylic acid lacks reported pharmacological activity and is used in synthetic chemistry .
Research Findings and Limitations
- Synthetic Utility : The target compound’s dihydrochloride form is preferred in high-throughput screening due to its stability, unlike neutral analogues like thiazolo-pyridine derivatives .
- Biological Relevance: No direct pharmacological data is available for the target compound in the provided evidence. In contrast, Imazamox and Imazethapyr have well-documented herbicidal mechanisms .
- Knowledge Gaps: Comparative pharmacokinetic or toxicity data for these compounds are absent in the cited sources.
Biological Activity
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride, with the CAS number 1516020-97-5, is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is renowned for its diverse biological activities, making it a significant subject of pharmacological research. The biological activity of this specific compound is derived from its structural features, which allow for interactions with various biological targets.
- Molecular Formula : C9H9N3O2
- Molar Mass : 191.19 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with a carboxylic acid group and an amine substituent.
Biological Activities
The imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated cytotoxic effects in several cancer cell lines.
- Anti-inflammatory : Inhibition of inflammatory pathways.
- Antiviral : Activity against viral infections.
- Antitubercular : Potent against Mycobacterium tuberculosis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of imidazo[1,2-a]pyridine derivatives, this compound was shown to induce apoptosis in HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study 2: Antitubercular Efficacy
A recent investigation into the antitubercular properties revealed that this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.006 µM against Mycobacterium tuberculosis strains. This potency suggests a novel mechanism distinct from existing antitubercular drugs, potentially targeting ATP homeostasis pathways in bacteria .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives can be largely attributed to their structural features. The presence of the carboxylic acid group enhances solubility and bioavailability, while the imidazole ring contributes to receptor binding affinity. Recent studies have focused on modifying substituents on the pyridine ring to optimize potency and selectivity for specific biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions using imidazo[1,2-a]pyridine precursors (e.g., chloromethyl derivatives) . Key steps include amine functionalization at the 2-position and carboxylation at the 5-position. Purity validation requires HPLC with UV detection (≥98% purity) and mass spectrometry (HRMS for molecular ion confirmation) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are common spectral artifacts?
- Methodology : Use - and -NMR to confirm the imidazo[1,2-a]pyridine scaffold and substituent positions. FT-IR identifies carboxylic acid and amine functional groups. Common artifacts include residual solvent peaks in NMR (e.g., DMSO-d at δ 2.50 ppm) and hygroscopic water in FT-IR. X-ray crystallography resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize the synthesis yield of this compound?
- Methodology : Design experiments using central composite design (CCD) to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Analyze interactions via ANOVA and build a quadratic model to predict optimal conditions. For example, a study on imidazo[1,2-a]pyridine derivatives achieved a 22% yield increase by optimizing temperature (80–100°C) and catalyst (Pd/C) concentration .
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodology : Reconcile discrepancies by cross-validating computational methods (e.g., DFT calculations for NMR chemical shifts) with experimental data. If deviations exceed ±0.5 ppm for -NMR, reassess solvent effects or conformational dynamics. For example, ICReDD’s quantum chemical reaction path searches can refine computational models using experimental feedback .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound, considering its structural analogs?
- Methodology : Screen for antiglycation (e.g., bovine serum albumin-glucose assay) and antioxidant activity (DPPH radical scavenging) based on imidazo[1,2-a]pyridine derivatives’ reported IC values (e.g., 240–260 μM). Molecular docking against β-glucuronidase (PDB ID: 1NWV) can predict binding affinity .
Q. How can stability studies inform storage and handling protocols for this compound?
- Methodology : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify hygroscopicity or oxidation products. Store lyophilized samples at -20°C in argon-sealed vials to prevent carboxylic acid decarboxylation .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the solubility of this compound in polar aprotic solvents?
- Methodology : Replicate solubility tests (e.g., in DMSO, DMF) using standardized protocols (e.g., shake-flask method at 25°C). If discrepancies persist, assess crystallinity (via XRD) or hydrate formation (TGA/DSC). For example, imidazo[1,2-a]pyridine analogs show 10–30% solubility variation due to polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
